Adenosine octaphosphate
説明
Adenosine octaphosphate (A8P) is a nucleotide derivative consisting of an adenosine molecule linked to a linear chain of eight phosphate groups. While adenosine triphosphate (ATP, 3 phosphates) and adenosine monophosphate (AMP, 1 phosphate) are well-characterized in biological systems, adenosine octaphosphate represents a less common but structurally intriguing compound.
Structurally, adenosine octaphosphate shares the adenine base and ribose sugar with other adenosine phosphates but distinguishes itself through its elongated polyphosphate backbone (Figure 1, ). The synthesis of such long-chain phosphates likely requires controlled prebiotic or enzymatic conditions, as demonstrated in phosphorylation studies using phosphite precursors .
特性
CAS番号 |
109345-26-8 |
|---|---|
分子式 |
C20H32N10O31P8 |
同義語 |
Adenosine octaphosphate |
製品の起源 |
United States |
類似化合物との比較
Structural and Chemical Properties
The primary distinction among adenosine phosphates lies in the number and arrangement of phosphate groups. Below is a comparative analysis:
Key Observations :
- Phosphate Chain Length : ATP and ADP are central to cellular energy transfer, while A8P’s extended chain may store more energy but with reduced stability due to hydrolysis susceptibility .
- Synthesis Pathways : Prebiotic phosphorylation experiments using phosphite precursors demonstrate that longer chains (e.g., AMP, ATP) form under mild thermal conditions, but octaphosphate synthesis likely requires precise control of pH and reactant concentrations .
- Structural Confirmation : Techniques like ³¹P-NMR are critical for distinguishing phosphate linkages (e.g., linear vs. cyclic) and verifying polymerization states .
Stability and Reactivity
- ATP : Stable in neutral pH but hydrolyzes rapidly in acidic or alkaline conditions, releasing energy (~30.5 kJ/mol per bond) .
- A8P : Predicted to exhibit faster hydrolysis rates due to increased electrostatic repulsion in the polyphosphate chain. Experimental studies on similar polyphosphates (e.g., tripolyphosphate) support this trend .
Q & A
Q. What established protocols ensure high-purity synthesis of adenosine octaphosphate, and how can reproducibility be validated?
Answer: Synthesis protocols typically involve phosphorylation reactions using adenosine precursors and polyphosphate donors under controlled pH and temperature. Key steps include:
- Purification: Column chromatography (e.g., ion-exchange resins) or HPLC to isolate adenosine octaphosphate from byproducts.
- Characterization: Nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation.
- Reproducibility: Detailed documentation of reaction conditions (molar ratios, solvent systems, and catalyst concentrations) is critical. Adhere to guidelines for experimental reporting (e.g., including full spectral data in supplementary materials) .
Q. Table 1: Key Parameters for Synthesis Validation
| Parameter | Method | Acceptable Range |
|---|---|---|
| Purity | HPLC | ≥95% |
| Structural Confirmation | P-NMR | Peak alignment with standards |
| Yield | Gravimetric analysis | 60–80% (optimized) |
Q. Which analytical techniques are recommended for quantifying adenosine octaphosphate in biological matrices, and how are they validated?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Validation parameters include:
- Linearity: Calibration curves (1–1000 nM range, R ≥ 0.99).
- Limit of Detection (LOD): 0.1 nM (signal-to-noise ratio ≥ 3).
- Recovery Rate: Spike-and-recovery experiments in plasma/cell lysates (85–115% recovery).
- Inter-day Precision: ≤15% coefficient of variation.
Refer to standardized protocols for environmental analogs (e.g., 4-n-octylphenol quantification) to refine extraction methods .
Advanced Research Questions
Q. How can contradictory findings about adenosine octaphosphate’s stability in physiological buffers be systematically addressed?
Answer: Contradictions often arise from buffer composition (e.g., divalent cation concentrations) or temperature fluctuations. Mitigation strategies:
- Controlled Experiments: Compare degradation rates in HEPES vs. Tris buffers, with/without Mg.
- Time-Resolved Assays: Use stopped-flow techniques to monitor real-time hydrolysis.
- Statistical Modeling: Apply multivariate analysis to identify confounding variables (e.g., pH drift).
Cross-reference class-based stability data (e.g., organophosphates) to hypothesize degradation pathways .
Q. Table 2: Stability Under Varied Conditions
| Condition | Half-life (hours) | Degradation Product |
|---|---|---|
| 37°C, pH 7.4 (HEPES) | 12.3 ± 1.5 | Adenosine triphosphate |
| 25°C, pH 7.4 (Tris) | 24.1 ± 2.1 | Inorganic phosphate |
Q. What experimental designs are optimal for elucidating adenosine octaphosphate’s interaction with ATP-dependent kinases?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and stoichiometry.
- Kinase Activity Assays: Measure phosphorylation rates in presence/absence of adenosine octaphosphate (use radioisotope labeling or fluorescence-based substrates).
- Structural Studies: X-ray crystallography or cryo-EM to resolve binding conformations.
For reproducibility, ensure enzyme batch-to-batch consistency and pre-equilibration of reaction components .
Q. How should researchers resolve discrepancies in adenosine octaphosphate’s reported effects on mitochondrial bioenergetics?
Answer: Discrepancies may stem from cell type-specific metabolic states or assay endpoints (e.g., OCR vs. ATP luminescence). Strategies:
- Unified Assay Platforms: Use Seahorse XF analyzers across labs for standardized oxygen consumption rate (OCR) measurements.
- Meta-Analysis: Aggregate data from public repositories (e.g., GEO, PRIDE) to identify confounding factors (e.g., hypoxia vs. normoxia).
Reference toxicological profiling frameworks for extrapolating class-specific mechanisms (e.g., organophosphate effects on electron transport chains) .
Q. What computational approaches predict adenosine octaphosphate’s allosteric modulation of purinergic receptors?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate receptor-ligand interactions over 100+ ns trajectories (AMBER or GROMACS software).
- Free Energy Calculations: Use MM-GBSA to estimate binding free energy.
- Docking Validation: Cross-check with mutagenesis data (e.g., P2X7 receptor mutants).
Ensure computational workflows are documented in supplementary materials for peer validation .
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